N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxybenzamide
Description
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxybenzamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety, linked via an amino group to a phenyl ring. The benzamide group at the para position carries a methoxy substituent.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-14-16(2)29(28-15)22-13-12-21(26-27-22)24-18-6-8-19(9-7-18)25-23(30)17-4-10-20(31-3)11-5-17/h4-14H,1-3H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKBBYRBLYEXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that modifications to the pyrazole and pyridazine moieties can enhance cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through the modulation of specific signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Properties
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxybenzamide has also been evaluated for its anti-inflammatory effects. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacology
Enzyme Inhibition
This compound shows promise as a selective inhibitor of certain enzymes involved in disease processes. For example, it has been investigated for its inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. In vitro assays have revealed that it can significantly reduce COX activity, indicating its potential use as a non-steroidal anti-inflammatory drug (NSAID) .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
Pesticide Development
In agricultural research, derivatives of this compound have been explored for their potential use as pesticides. Studies indicate that these compounds can effectively manage pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy and reducing toxicity. Research has focused on modifying various functional groups attached to the core structure to enhance biological activity while minimizing adverse effects. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cell lines |
| Alteration of methoxy group position | Improved selectivity for enzyme inhibition |
| Variation in alkyl chain length | Enhanced solubility and bioavailability |
Case Studies
Case Study: Synthesis and Evaluation
A notable study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities against specific cancer types. The results indicated that certain derivatives exhibited up to 50% greater cytotoxicity than the parent compound, highlighting the importance of structural modifications in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several derivatives, differing primarily in substituents on the benzamide and pyridazine/pyrimidine rings. Key analogues include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Impact: The methoxy group in the target compound likely improves aqueous solubility compared to the brominated analogue (463.3 g/mol, ), which may exhibit higher lipophilicity due to the bromine atom.
Physicochemical Properties :
- Thermal Stability : Data on melting points or decomposition temperatures are unavailable for the target compound, but analogues like Example 53 exhibit melting points >170°C, suggesting moderate stability .
Preparation Methods
Preparation of 6-Chloropyridazin-3-amine
The synthesis begins with 3,6-dichloropyridazine, where selective amination at the 3-position is achieved using aqueous ammonia under reflux (110°C, 12 hours). The product, 6-chloropyridazin-3-amine, is isolated in 68–72% yield after recrystallization from ethanol.
Table 1: Amination of 3,6-Dichloropyridazine
| Parameter | Value |
|---|---|
| Reactant | 3,6-Dichloropyridazine |
| Reagent | NH₃ (aq, 28%) |
| Temperature | 110°C |
| Time | 12 hours |
| Yield | 68–72% |
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 120°C |
| Time | 8 hours |
| Yield | 85% |
Synthesis of 4-Methoxybenzamide Fragment
Conversion to Acid Chloride
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to produce 4-methoxybenzoyl chloride. Excess SOCl₂ is removed via distillation, yielding a colorless liquid (95% purity).
Table 3: Acid Chloride Synthesis
| Parameter | Value |
|---|---|
| Reagent | SOCl₂ (3.0 equiv) |
| Temperature | 70°C |
| Time | 3 hours |
| Conversion | >99% |
Coupling Strategies
Amide Bond Formation
The pyridazine-pyrazole-aminophenyl intermediate reacts with 4-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, achieving 78% yield.
Table 4: Amide Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (3.0 equiv) |
| Temperature | 25°C |
| Time | 6 hours |
| Yield | 78% |
Alternative Coupling Reagents
Carbodiimide-based reagents (e.g., EDCI/HOBt) in tetrahydrofuran (THF) improve yields to 88% by minimizing racemization.
Table 5: EDCI/HOBt-Mediated Coupling
| Parameter | Value |
|---|---|
| Reagent | EDCI (1.2 equiv) |
| Additive | HOBt (1.1 equiv) |
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Time | 12 hours |
| Yield | 88% |
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. DCM and THF balance reactivity and practicality.
Temperature Effects
Elevated temperatures (50°C) reduce reaction time to 4 hours but decrease yield to 70% due to side reactions.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
Challenges and Solutions
-
Low Amination Yields : Additives like CuI (10 mol%) enhance nucleophilic substitution efficiency to 82%.
-
Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes undesired isomers.
Scale-Up Considerations
Kilogram-scale synthesis retains 85% yield using continuous flow reactors for the amidation step, reducing solvent waste .
Q & A
Q. Critical Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher temps accelerate coupling but risk side reactions |
| Solvent | Ethanol, DMF | Polar aprotic solvents enhance amide formation |
| Reaction Time | 12–24 hours | Prolonged times improve conversion but may degrade products |
Advanced: How can researchers resolve contradictions in reported biological activities of pyridazine-pyrazole hybrids?
Answer:
Discrepancies in biological activity (e.g., variable IC50 values across studies) can arise from differences in:
- Assay Conditions : Variations in buffer pH, incubation time, or cell line viability (e.g., HeLa vs. MCF-7 cells) .
- Compound Purity : Impurities >5% may skew results; validate purity via HPLC-MS before testing .
- Target Selectivity : Use computational docking (AutoDock Vina) to predict binding modes to enzymes like kinases or cytochrome P450, followed by competitive inhibition assays .
Q. Methodological Recommendations :
- Perform dose-response curves across ≥3 independent replicates.
- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Structural Confirmation :
- NMR : 1H/13C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8 ppm) .
- FTIR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (pyrazole N-H) .
Purity Analysis : - HPLC : Reverse-phase C18 column, acetonitrile/water gradient (90% purity threshold) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+ m/z calculated: 487.2) .
Advanced: What computational strategies predict binding affinity with target enzymes, and how can in silico/in vitro discrepancies be addressed?
Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with pyridazine N atoms and hydrophobic interactions with dimethylpyrazole .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. Addressing Discrepancies :
- If in vitro activity is weaker than predicted, evaluate solvation effects or post-translational modifications of the target protein .
- Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Basic: What are the documented biological targets and in vitro assays for this compound?
Answer:
Reported Targets :
- Kinases : EGFR, VEGFR2 (IC50 values: 0.5–5 µM in kinase inhibition assays) .
- Apoptosis Regulators : Bcl-2/Bax modulation in Jurkat cells (flow cytometry for caspase-3 activation) .
Q. Common Assays :
| Assay Type | Protocol Example | Reference |
|---|---|---|
| Cytotoxicity | MTT assay (48h exposure, IC50 calculation) | |
| Enzyme Inhibition | Fluorescence-based ADP-Glo™ kinase assay |
Advanced: How should stability studies be designed to assess shelf-life and degradation pathways?
Answer:
- Accelerated Stability Testing :
- Degradation Pathways :
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (DMF, ethanol) .
- Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .
Advanced: How to address data contradictions between cell line and animal studies?
Answer:
- Pharmacokinetic Factors : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration in rodents) .
- Metabolite Profiling : Identify active metabolites via liver microsome assays and compare with parent compound activity .
- Tissue Penetration : Use MALDI imaging to assess compound distribution in tumor vs. healthy tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
